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molecular formula C13H22O B8325006 5H-Inden-5-one, 7-butyloctahydro- CAS No. 72152-83-1

5H-Inden-5-one, 7-butyloctahydro-

Cat. No. B8325006
M. Wt: 194.31 g/mol
InChI Key: NMJPUKVHEHWPMV-GVXVVHGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04304944

Procedure details

5-Butylbicyclo [4.3.0] non-1-en-3-one (120 g) is hydrogenated in ethyl acetate (125 ml) over 1.5 g of 5% palladium on carbon at a pressure of 4 atmospheres in a Parr apparatus. The solution is filtered through celite to remove the catalyst, concentrated, and the residue is vacuum distilled through a 12" Vigreaux column to yield 114 g (bp 98°-102° C. at 0.5 mm) of 5-butylbicyclo [4.3.0] nonan-3-one represented by the structure: ##STR10##
Name
5-Butylbicyclo [4.3.0] non-1-en-3-one
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Name
5-butylbicyclo [4.3.0] nonan-3-one

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[CH:13]2[C:9]([CH2:10][CH2:11][CH2:12]2)=[CH:8][C:7](=[O:14])[CH2:6]1)[CH2:2][CH2:3][CH3:4]>C(OCC)(=O)C.[Pd]>[CH2:1]([CH:5]1[CH:13]2[CH:9]([CH2:10][CH2:11][CH2:12]2)[CH2:8][C:7](=[O:14])[CH2:6]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
5-Butylbicyclo [4.3.0] non-1-en-3-one
Quantity
120 g
Type
reactant
Smiles
C(CCC)C1CC(C=C2CCCC12)=O
Step Two
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution is filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled through a 12" Vigreaux column

Outcomes

Product
Name
5-butylbicyclo [4.3.0] nonan-3-one
Type
product
Smiles
C(CCC)C1CC(CC2CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 114 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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